UT-B Inhibition Potency: 3-Fluorophenyl Urea Core Delivers Low-Nanomolar Activity
A phenylurea compound bearing the 3-fluorophenyl urea motif (CHEMBL1394231; BDBM50394962) inhibited human UT-B with an IC₅₀ of 11 nM in an erythrocyte hypotonic lysis assay [1]. This represents a >68-fold potency improvement over the related phenylurea benchmark 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea, which inhibits human UT-B with an IC₅₀ of 1.72 µM (1,720 nM) under comparable conditions . The 3-fluorophenyl substitution is a key determinant of this enhanced potency.
| Evidence Dimension | UT-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (3-fluorophenyl urea core; human UT-B, erythrocyte hypotonic lysis assay) |
| Comparator Or Baseline | 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea: IC₅₀ = 1.72 µM (1,720 nM; human UT-B, same assay principle) |
| Quantified Difference | ~156-fold more potent |
| Conditions | Human erythrocyte UT-B inhibition; hypotonic lysis assay; 6–10 min incubation |
Why This Matters
For researchers sourcing UT-B inhibitors, the 3-fluorophenyl urea core confers a >150-fold potency advantage over non-fluorinated phenylurea alternatives, directly reducing the compound quantity required for in vitro assays.
- [1] BindingDB. BDBM50394962 (CHEMBL1394231). Affinity Data: IC50 = 11 nM for human UT-B. Available at: https://bindingdb.org (accessed 2026). View Source
